molecular formula C8H8O4S B8751346 4-Formylphenyl methanesulfonate

4-Formylphenyl methanesulfonate

Cat. No. B8751346
M. Wt: 200.21 g/mol
InChI Key: ONGYHNLSGFHZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formylphenyl methanesulfonate is a useful research compound. Its molecular formula is C8H8O4S and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Formylphenyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylphenyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

(4-formylphenyl) methanesulfonate

InChI

InChI=1S/C8H8O4S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-6H,1H3

InChI Key

ONGYHNLSGFHZEK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxybenzaldehyde (5.0 gm, 1.0 eq, 40.98 mmol), anhydrous K2CO3 (17 g, 3 eq, 123 mmol), and methanesulfonylchloride (4.76 mL, 1.5 eq, 61.37 mmol) in dry DMF (200 mL) was stirred at RT for 16 h. The reaction mixture was diluted with ethyl acetate (200 mL) and washed with water and brine. Organic layer was dried (Na2SO4), condensed, and the residue obtained was chromatographed using ethyl acetate and hexanes to obtain the title compound as white solid (2.0 g, 25%). Mp: 60-62° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

At 0° C., methanesulfonyl chloride (9.51 ml, 0.123 mol) was added to a solution of 4-hydroxybenzaldehyde (15 g, 0.123 mol) in pyridine (12.91 ml, 0.160 mol). The reaction mixture was stirred at 0° C. for 3 h and left at room temperature for 16 h. It was given onto conc. hydrochloric acid/ice (200 ml/200 ml). The mixture was extracted with ethyl acetate (4×300 ml). The combined organic layers were washed with a 5% aqueous solution of sodium hydrogen carbonate (3×200 ml) and brine (100 ml). They were dried over magnesium sulphate. The solvent was removed in vacuo to give 22.87 g of crude methanesulfonic acid 4-formylphenyl ester, which was used in the next step without further purification.
Quantity
9.51 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.91 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloric acid ice
Quantity
200 mL
Type
solvent
Reaction Step Two

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